molecular formula C28H31N3O3 B11466519 7-Ethyl-2-(methoxymethyl)-3,5-bis(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

7-Ethyl-2-(methoxymethyl)-3,5-bis(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B11466519
M. Wt: 457.6 g/mol
InChI Key: NJTHIYMJSRHITE-UHFFFAOYSA-N
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Description

7-ETHYL-2-(METHOXYMETHYL)-3,5-BIS(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound belonging to the pyrazoloquinazoline family This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ETHYL-2-(METHOXYMETHYL)-3,5-BIS(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the quinazoline moiety: This is achieved through a condensation reaction with suitable reagents.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

7-ETHYL-2-(METHOXYMETHYL)-3,5-BIS(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

7-ETHYL-2-(METHOXYMETHYL)-3,5-BIS(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in inhibiting specific cancer cell lines.

    Biology: The compound is used in research to understand its effects on cellular pathways and mechanisms.

    Industry: It may be used in the development of new pharmaceuticals and as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 7-ETHYL-2-(METHOXYMETHYL)-3,5-BIS(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors that are crucial for cancer cell proliferation. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its role in disrupting cellular signaling and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and are also studied for their anticancer properties.

    Quinazoline derivatives: Known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Uniqueness

What sets 7-ETHYL-2-(METHOXYMETHYL)-3,5-BIS(4-METHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE apart is its specific substitution pattern, which may confer unique biological activities and enhance its efficacy as a therapeutic agent.

Properties

Molecular Formula

C28H31N3O3

Molecular Weight

457.6 g/mol

IUPAC Name

7-ethyl-2-(methoxymethyl)-3,5-bis(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

InChI

InChI=1S/C28H31N3O3/c1-5-18-6-15-25-23(16-18)27(20-9-13-22(34-4)14-10-20)29-28-26(24(17-32-2)30-31(25)28)19-7-11-21(33-3)12-8-19/h7-14,18H,5-6,15-17H2,1-4H3

InChI Key

NJTHIYMJSRHITE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)C(=NC3=C(C(=NN23)COC)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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